2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a propyl group, and a sulfanyl group, as well as an acetamide moiety attached to a cyclopentyl group
Preparation Methods
The synthesis of 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of substituents: The cyano, propyl, and sulfanyl groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction.
Attachment of the acetamide moiety: The acetamide group is introduced by reacting the intermediate compound with an appropriate acylating agent.
Cyclopentyl group addition: The final step involves the attachment of the cyclopentyl group to the acetamide moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular processes.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide include other pyrimidine derivatives with similar substituents. Some examples are:
2-[(5-cyano-4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide: Similar structure but with a methyl group instead of a propyl group.
2-[(5-cyano-4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-5-12-11(8-16)14(21)19-15(18-12)22-9-13(20)17-10-6-3-4-7-10/h10H,2-7,9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSTXXSLKGFBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.